molecular formula C21H23FN4O B11026464 N-(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide

N-(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide

Cat. No.: B11026464
M. Wt: 366.4 g/mol
InChI Key: DGABMHMQRSKYPK-UHFFFAOYSA-N
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Description

This compound is a mouthful, but let’s break it down. The IUPAC name reveals its structure: it’s a hybrid of a carbazole and a pyrazole, with a fluorine substitution. Here’s the simplified version: it’s a fused ring system with intriguing properties.

Preparation Methods

Synthetic Routes:

    Cycloaddition Approach: One synthetic route involves a cycloaddition reaction between a carbazole derivative and a pyrazole precursor. The fluorine substitution occurs during this step.

    Reductive Cyclization: Another method employs reductive cyclization of a suitable precursor, followed by functional group modifications.

Reaction Conditions:

  • Solvents: Commonly used solvents include dichloromethane, tetrahydrofuran, or acetonitrile.
  • Catalysts: Transition metal catalysts (e.g., palladium or copper) facilitate the cyclization.
  • Temperature: Typically carried out at room temperature or slightly elevated temperatures.

Industrial Production:

While industrial-scale production details are proprietary, laboratories synthesize this compound using scalable methods.

Chemical Reactions Analysis

    Oxidation: Undergoes oxidation to form nitroso derivatives.

    Reduction: Reduction of the nitroso group yields the corresponding amine.

    Substitution: Fluorine can be substituted with other halogens or functional groups.

    Reagents: Commonly used reagents include hydrazine, hydrogen gas, and metal catalysts.

    Major Products: The primary product is the target compound itself, along with intermediates.

Scientific Research Applications

    Medicine: Investigated for potential anticancer properties due to its unique structure.

    Chemistry: Used as a building block in organic synthesis.

    Biology: Studied for interactions with cellular receptors.

    Industry: Employed in materials science and drug discovery.

Mechanism of Action

    Targets: Binds to specific receptors (e.g., GPCRs or enzymes).

    Pathways: Modulates signaling pathways related to cell growth and survival.

Comparison with Similar Compounds

    Uniqueness: Its fused ring system and fluorine substitution set it apart.

    Similar Compounds: Related compounds include other carbazole derivatives and pyrazoles.

Properties

Molecular Formula

C21H23FN4O

Molecular Weight

366.4 g/mol

IUPAC Name

N-(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide

InChI

InChI=1S/C21H23FN4O/c22-12-9-10-16-15(11-12)13-6-4-8-18(19(13)23-16)24-21(27)20-14-5-2-1-3-7-17(14)25-26-20/h9-11,18,23H,1-8H2,(H,24,27)(H,25,26)

InChI Key

DGABMHMQRSKYPK-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(CC1)NN=C2C(=O)NC3CCCC4=C3NC5=C4C=C(C=C5)F

Origin of Product

United States

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